molecular formula C19H23NO2 B1465090 N-(2-Hydroxy-1-methyl-2-phenylethyl)-N-methyl-3-phenylpropionamide CAS No. 42407-58-9

N-(2-Hydroxy-1-methyl-2-phenylethyl)-N-methyl-3-phenylpropionamide

Cat. No. B1465090
CAS RN: 42407-58-9
M. Wt: 297.4 g/mol
InChI Key: NJAUTWPSWIXOPR-UHFFFAOYSA-N
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Description

N-(2-Hydroxy-1-methyl-2-phenylethyl)-N-methyl-3-phenylpropionamide (HMPA) is a synthetic organic compound that has been used in a variety of scientific applications. HMPA is a colorless liquid that is soluble in many organic solvents and has a low vapor pressure. Its molecular formula is C13H17NO2 and its molecular weight is 211.28 g/mol. HMPA is used in a variety of scientific research applications, such as synthesis, biochemistry, physiology, and drug development.

Scientific Research Applications

Chemical Synthesis and Isolation

N-(2-Hydroxy-1-methyl-2-phenylethyl)-N-methyl-3-phenylpropionamide is associated with various chemical synthesis processes and the isolation of compounds. For instance, novel compounds like phenylpropionamides have been isolated from medicinal plants like Ailanthus altissima, indicating its relevance in natural product chemistry (Ni, J., Shi, J.-T., Tan, Q., & Chen, Q., 2017). Additionally, research into the conformation of fentanyl and its derivatives, which include N-phenylpropionamide groups, contributes to our understanding of molecular structures in drug design (Lipiński, P. F. J., Jarończyk, M., Ostrowski, S., Dobrowolski, J., & Sadlej, J., 2016).

Pharmaceutical and Medicinal Research

In pharmaceutical research, derivatives of N-(2-Hydroxy-1-methyl-2-phenylethyl)-N-methyl-3-phenylpropionamide play a crucial role. For instance, 3-Hydroxy-2-methylpropionamide, an important intermediate in the synthesis of methyl methacrylate, is obtained from acrylamide indicating its significance in medicinal chemistry and drug development (García, L., Claver, C., Diéguez, M., & Masdeu-Bultó, A., 2006).

Molecular and Structural Analysis

The compound's molecular and structural aspects have been the focus of several studies. For example, the synthesis and structure-activity relationship of 2-methyl-4-oxo-3-oxetanylcarbamic acid esters, a class of potent N-acylethanolamine acid amidase inhibitors, are explored, where N-phenylpropionamide derivatives play a significant role (Ponzano, S., Bertozzi, F., Mengatto, L., et al., 2013).

Environmental and Agricultural Research

The compound also appears in environmental and agricultural research. For instance, studies on the photodegradation pathways and mechanisms of the herbicide metamifop in water/acetonitrile solution have identified derivatives of N-phenylpropionamide as significant degradation products, demonstrating its relevance in understanding environmental fate of chemicals (Moon, J., Kim, J.-H., & Shibamoto, T., 2010).

properties

IUPAC Name

N-(1-hydroxy-1-phenylpropan-2-yl)-N-methyl-3-phenylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO2/c1-15(19(22)17-11-7-4-8-12-17)20(2)18(21)14-13-16-9-5-3-6-10-16/h3-12,15,19,22H,13-14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJAUTWPSWIXOPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C1=CC=CC=C1)O)N(C)C(=O)CCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10696579
Record name N-(1-Hydroxy-1-phenylpropan-2-yl)-N-methyl-3-phenylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10696579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-Hydroxy-1-methyl-2-phenylethyl)-N-methyl-3-phenylpropionamide

CAS RN

42407-58-9
Record name N-(1-Hydroxy-1-phenylpropan-2-yl)-N-methyl-3-phenylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10696579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Into a dry 1 L round-bottomed flask equipped with a magnetic stirrer was added (+)-pseudoephedrine (22.34 g, 135.22 mmol, 1.0 equiv), triethylamine (21.5 mL, 154 mmol, 1.14 equiv), and tetrahydrofuran (300 mL). The solution was cooled to 0° C. and hydrocinnamoyl chloride (25.08 g, 148.74 mmol, 1.1 equiv) in tetrahydrofuran (100 mL) was added via cannula over a 20 minute interval. After 30 minutes, the reaction was quenched with water. The amide was extracted from water (1 L) with ethyl acetate (400 mL, 120 mL, 120 mL), and the combined organic extracts were dried over sodium sulfate. After removal of the solvent under reduced pressure, a white solid was obtained, which was recrystallized from 2:1:1 ether/dichloromethane/hexanes (500 mL) affording the hydrocinnamide as white crystals (30.24 g, 75% yield): mp 102°-104° C.; 1H NMR (300 MHz, C6D6) δ7.0-7.4 (m, 5H), 4.59 (br, 1H), 4.48 (t, 1H, J=7.1 Hz), 4.20 (m, 1H), 4.01 (dd, 1H, J=8.4 Hz, 2.4 Hz), 3.66 (m, 1H), 3.15 (m, 2H), 2.93 (t, 2H, J=7.7 Hz), 2.79 (s, 3H), 2.49 (m, 2H), 2.13 (m, 2H), 2.02 (s, 3H), 0.92 (d, 3H, J=7.0 Hz), 0.49 (d, 3H, J=6.8 Hz); 13C NMR (75.5 MHz, CDCl3) δ174.3, 173.2, 142.2, 141.5, 141.3, 141.1, 128.6, 128.39, 128.36, 128.31, 128.29, 128.2, 127.6, 126.8, 126.4, 126.1, 125.9, 76.3, 75.3, 58.0, 36.1, 35.4, 32.3, 31.5, 31.1, 26.9, 15.2, 14.3; FTIR (neat film) cm-1 3374 (br, m), 3027 (m), 1621 (s), 1495 (m), 1454 (m), 1406 (m), 1118(m), 1048 (m), 753 (m), 701 (m); HRMS (FAB) Calcd for C19H24NO2 (MH+): 298.1808; Found: 298.1806.
Name
(+)-pseudoephedrine
Quantity
22.34 g
Type
reactant
Reaction Step One
Quantity
21.5 mL
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
25.08 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Yield
75%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
PC Hutchison, TD Heightman… - The Journal of organic …, 2004 - ACS Publications
A pseudoephedrine resin has been successfully employed in asymmetric alkylations on solid phase. Immobilized pseudoephedrine amides are conveniently prepared by the one-step …
Number of citations: 40 pubs.acs.org

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